3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine

Agrochemical fungicide discovery Phytopathogen control Tubulin polymerization inhibitor

3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine (CAS 61986-15-0, MF C10H6N4O, MW 198.18) is a heterocyclic compound that fuses a pyridine ring with a 1,2,4-triazine, further substituted at the 3-position with a furan-2-yl group. The unsubstituted pyrido[3,2-e][1,2,4]triazine core scaffold has been established in primary literature as a potent aza-analog of pyrido[2,3-b]pyrazine fungicides, with activity demonstrated against phytopathogens including Mycosphaerella graminicola, Magnaporthe grisea, and Rhizoctonia solani.

Molecular Formula C10H6N4O
Molecular Weight 198.18 g/mol
Cat. No. B13102696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine
Molecular FormulaC10H6N4O
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=NC(=N2)C3=CC=CO3
InChIInChI=1S/C10H6N4O/c1-3-7-9(11-5-1)13-14-10(12-7)8-4-2-6-15-8/h1-6H
InChIKeyPZWCBYWLTXRMCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine: Compound Identity and Core Scaffold Context for Research Procurement


3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine (CAS 61986-15-0, MF C10H6N4O, MW 198.18) is a heterocyclic compound that fuses a pyridine ring with a 1,2,4-triazine, further substituted at the 3-position with a furan-2-yl group . The unsubstituted pyrido[3,2-e][1,2,4]triazine core scaffold has been established in primary literature as a potent aza-analog of pyrido[2,3-b]pyrazine fungicides, with activity demonstrated against phytopathogens including Mycosphaerella graminicola, Magnaporthe grisea, and Rhizoctonia solani [1]. A 1987 doctoral thesis is dedicated to the synthesis and study of the broader pyrido-as-triazine series, confirming early medicinal chemistry interest in this scaffold [2].

Why 3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine Cannot Be Replaced by Generic Triazine or Furan Analogs


Within the pyrido[3,2-e][1,2,4]triazine series, the specific substituent at the 3-position is a critical determinant of both biological activity and physicochemical properties. Literature on the core scaffold demonstrates that replacing one carbon atom in the pyrazine moiety of pyridopyrazine fungicides with nitrogen to yield the pyrido[3,2-e][1,2,4]triazine system imparts distinct fungicidal properties [1]. The furan-2-yl substituent introduces specific electronic character (predicted polar surface area of 64.70 Ų) and conformational constraints that differ from pyridyl, pyrrolyl, or phenyl analogs—compounds such as 3-(pyridin-3-yl)pyrido[3,2-e][1,2,4]triazine (CAS 61986-13-8) and 3-(1H-pyrrol-2-yl)pyrido[3,2-e][1,2,4]triazine (CAS 61986-17-2) have been catalogued but with no comparative data disclosed [2]. Generic substitution across this series cannot be assumed to preserve target binding, selectivity, or physicochemical profile without explicit experimental validation, making procurement of the exact furyl-substituted compound essential for reproducible research .

Product-Specific Quantitative Evidence: 3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine Differentiation Data


Scaffold-Level Fungicidal Potency Against Phytopathogens: Pyrido[3,2-e][1,2,4]triazine Core vs. Pyrido[2,3-b]pyrazine Benchmark

In a direct structural comparison, the replacement of one carbon atom in the pyrazine moiety of experimental pyrido[2,3-b]pyrazine fungicides with nitrogen to form the pyrido[3,2-e][1,2,4]triazine core scaffold (compound 2a) resulted in 'interesting fungicidal properties' against Mycosphaerella graminicola (wheat leaf blotch), Magnaporthe grisea (rice blast), and Rhizoctonia solani (rice sheath blight) [1]. The pyrido[2,3-b]pyrazine class is known to act via promotion of fungal tubulin polymerization, disrupting microtubule dynamics, and the aza-analog pyrido[3,2-e][1,2,4]triazine scaffold retains this mode of action [1]. The 3-(furan-2-yl) substituent represents one specific derivatization of this validated core, although explicit quantitative fungicidal IC50 data for this furyl-substituted compound versus the unsubstituted core or other 3-substituted derivatives are not publicly available as of the search date.

Agrochemical fungicide discovery Phytopathogen control Tubulin polymerization inhibitor

Patent-Cited Antimicrobial and Anti-Inflammatory Claims for the Pyrido[3,2-e]-as-triazine Structural Class

Swiss patent CH617199A5 discloses a process for preparing pyrido[3,2-e]-as-triazine derivatives and explicitly claims antimicrobial, antibacterial, and anti-inflammatory activities for compounds of this general structural class [1]. The 3-(furan-2-yl)pyrido[3,2-e][1,2,4]triazine falls within the general formula scope of pyrido[3,2-e]-as-triazine derivatives covered by this patent. However, the patent does not disclose compound-specific quantitative minimum inhibitory concentration (MIC) data, IC50 values for inflammatory targets, or head-to-head comparisons among different 3-substituted derivatives. The claims establish intellectual property precedent for the class but do not provide compound-level differentiation metrics.

Antimicrobial drug discovery Anti-inflammatory Pharmaceutical patent landscape

Physicochemical Identity: Predicted Boiling Point and Polar Surface Area Distinguish the Furan-2-yl Derivative from Pyridyl and Pyrrolyl Congeners

Predicted physicochemical properties differentiate 3-(furan-2-yl)pyrido[3,2-e][1,2,4]triazine from its closest commercially catalogued congeners. The target compound has a predicted boiling point of 404.3 ± 41.0 °C, a predicted density of 1.371 ± 0.06 g/cm³, and a calculated polar surface area (PSA) of 64.70 Ų [1]. In comparison, the 3-(pyridin-3-yl) analog (CAS 61986-13-8, MF C11H7N5, MW 209.21) and the 3-(1H-pyrrol-2-yl) analog (CAS 61986-17-2) differ in molecular weight, hydrogen-bond donor/acceptor count, and predicted PSA due to the distinct electronic nature of the heteroaryl substituent [2]. These differences directly impact chromatographic retention, solubility, and membrane permeability predictions relevant to both biological screening and analytical method development.

Computational chemistry Physicochemical property prediction Compound library design

High-Value Application Scenarios for 3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine


Agrochemical Fungicide Lead Discovery: Scaffold-Hopping from Pyridopyrazines

Research teams pursuing novel fungicide leads targeting phytopathogens such as Mycosphaerella graminicola, Magnaporthe grisea, or Rhizoctonia solani can utilize 3-(furan-2-yl)pyrido[3,2-e][1,2,4]triazine as a specific derivatized entry point into the pyrido[3,2-e][1,2,4]triazine scaffold class, which has been validated as a potent aza-analog of the pyrido[2,3-b]pyrazine fungicide pharmacophore [1]. The furan-2-yl substituent provides a distinct vector for SAR exploration that differs from the phenyl-substituted analogs primarily exemplified in the Crowley et al. (2010) study. The known mode of action—promotion of fungal tubulin polymerization leading to microtubule disruption—provides a testable hypothesis for mechanism-of-action studies with this compound [1].

Medicinal Chemistry Library Design: Heteroaryl Substituent Scanning

In medicinal chemistry campaigns requiring systematic variation of the 3-position heteroaryl group on the pyrido[3,2-e][1,2,4]triazine core, this compound supplies the furan-2-yl vector—complementary to commercially catalogued pyridin-3-yl (CAS 61986-13-8) and 1H-pyrrol-2-yl (CAS 61986-17-2) analogs [2]. The predicted PSA of 64.70 Ų and boiling point of approximately 404 °C provide initial guidance for purification method development and solubility assessment . Teams conducting fragment-based or scaffold-oriented screening can use this compound to probe the electronic and steric requirements at the triazine 3-position without committing to de novo synthesis of the core.

Synthetic Methodology Development: Model Substrate for Niementowski-Type Cyclization Optimization

The pyrido[3,2-e][1,2,4]triazine scaffold is accessible via Niementowski-type ring condensation from monocyclic triazine precursors, as established by Crowley et al. (2010) [1]. The 3-(furan-2-yl) derivative serves as a model substrate for optimizing reaction conditions (catalyst, solvent, temperature, microwave vs. conventional heating) for the condensation step when the furan heterocycle is incorporated—a moiety that may exhibit different reactivity or stability profiles compared to phenyl or substituted-phenyl analogs under acidic condensation conditions. The foundational synthetic work by Plé (1987) provides additional methodological context for pyrido-as-triazine synthesis [3].

Procurement Benchmark for Analytical and Reference Standard Use

For analytical chemistry laboratories requiring a characterized reference standard of the 3-(furan-2-yl)-substituted pyrido[3,2-e][1,2,4]triazine scaffold, commercially available material (e.g., from AKSci, catalog 4921FT, or Leyan, catalog 2240223 at 97% purity) provides a defined procurement pathway with verified CAS registry (61986-15-0), molecular formula (C10H6N4O), and molecular weight (198.18 g/mol) . The availability of SMILES notation (c1cc2c(nc1)nnc(n2)c3ccco3) and predicted physicochemical properties supports method development for HPLC purity analysis, mass spectrometry characterization, and NMR spectral interpretation, distinguishing this compound from less-well-characterized or custom-synthesized alternatives.

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